Welcome to the BenchChem Online Store!
molecular formula C12H15N3O2S B1528130 Albendazole-D3 CAS No. 1353867-92-1

Albendazole-D3

Cat. No. B1528130
M. Wt: 268.35 g/mol
InChI Key: HXHWSAZORRCQMX-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04152522

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--4-Thiocyano-2-nitroaniline was prepared as described in Example I using 13.8 g of o-nitroaniline and 18.3 g of ammonium thiocyanate dissolved in 80 ml of methanol and adding 17.6 g of bromine in 10 ml of methanol saturated with sodium bromide. After work up and filtering a wet cake of crude product weighing 44 g was obtained. This wet cake along with 32.5 g of n-propanol, 66.4 g of n-propyl bromide, 1.41 g of an aqueous solution of 75% methyl tributyl ammonium chloride, 104.6 g of an aqueous solution of 25% sodium cyanide and 175 ml of methylene chloride was refluxed with moderate agitation for 5 hours as described in Example III. The phases were separated, the volatile components were evaporated and the crude 4-propylthio-2-nitroaniline was added to a flask containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water. The reaction mixture was refluxed for 13 hours as described in Example IV. After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide. As in Example V, the methanol was removed, the pH was maintained at 4, the product was filtered and washed with water and acetone and allowed to air dry. The weight of crude dry product was 17.2 g which assayed 90% methyl 5-propylthio-2-benzimidazole carbamate, 58% yield from o-nitroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
66.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
1.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
104.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
32.5 g
Type
solvent
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Five
Quantity
17.6 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(SC1C=CC2N=C(NC(OC)=O)NC=2C=1)CC.[N+:19]([C:22]1[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=1[NH2:24])([O-:21])=[O:20].[S-:29][C:30]#[N:31].[NH4+].BrBr.[Br-].[Na+].CCCBr.[C-]#N.[Na+]>CO.[Cl-].C[N+](CCCC)(CCCC)CCCC.C(Cl)Cl.C(O)CC>[S:29]([C:27]1[CH:26]=[CH:25][C:23]([NH2:24])=[C:22]([N+:19]([O-:21])=[O:20])[CH:28]=1)[C:30]#[N:31] |f:2.3,5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)SC1=CC2=C(N=C(N2)NC(=O)OC)C=C1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
66.4 g
Type
reactant
Smiles
CCCBr
Name
aqueous solution
Quantity
1.41 g
Type
reactant
Smiles
Name
aqueous solution
Quantity
104.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
32.5 g
Type
solvent
Smiles
C(CC)O
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Step Five
Name
Quantity
18.3 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Six
Name
Quantity
17.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After work up and filtering a wet cake of crude product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the volatile components were evaporated
ADDITION
Type
ADDITION
Details
the crude 4-propylthio-2-nitroaniline was added to a flask
ADDITION
Type
ADDITION
Details
containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 13 hours
Duration
13 h
ADDITION
Type
ADDITION
Details
After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which
CUSTOM
Type
CUSTOM
Details
was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
As in Example V, the methanol was removed
TEMPERATURE
Type
TEMPERATURE
Details
the pH was maintained at 4
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
S(C#N)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.